
Endophenazine B
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Übersicht
Beschreibung
Endophenazine B is a natural product found in Streptomyces anulatus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Endophenazine B is characterized by its unique chromophoric system, which contributes to its striking violet color. The compound exhibits a complex structure that includes multiple methyl, methylene, and olefinic/aromatic groups, along with quaternary carbon atoms. Notably, it contains a carboxyl group and an unsaturated ketone, as indicated by its 13C NMR spectra .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various Gram-positive bacteria and fungi. Its effectiveness stems from its ability to generate reactive oxygen species, which can disrupt cellular functions in pathogens. This mechanism is similar to other phenazines, which are known for their redox-active properties that enhance their antibiotic capabilities .
Case Study: Antimicrobial Efficacy
In a study conducted on endosymbiotic microorganisms, this compound was isolated from Streptomyces anulatus strains. The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis, and some filamentous fungi. The results indicated that this compound could serve as a potential candidate for developing new antibiotics .
Antitumor Potential
Research has also highlighted the potential of this compound in cancer therapy. Similar compounds in the phenazine family have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may contribute to these effects, making it a subject of interest for further investigation in oncological applications .
Biosynthetic Pathways
The biosynthesis of this compound involves complex metabolic pathways within Streptomyces species. Recent advancements have focused on engineering microbial systems to enhance the production of this compound. For instance, metabolic engineering techniques applied to Pseudomonas chlororaphis have successfully increased the yield of related phenazines, providing insights into optimizing production strategies for this compound .
Table 1: Comparison of Phenazines and Their Activities
Compound | Source | Antimicrobial Activity | Antitumor Activity |
---|---|---|---|
Endophenazine A | Streptomyces anulatus | Effective against Gram-positive bacteria | Moderate |
This compound | Streptomyces anulatus | Effective against Gram-positive bacteria | Potential |
Clofazimine | Clinical application | Effective against Mycobacterium tuberculosis | Established |
Analyse Chemischer Reaktionen
Structural Elucidation of Endophenazine B
This compound (C₁₉H₁₇N₃O₃) features:
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Core structure : Reduced phenazine with a methoxycarbonyl group at position 1
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Key substituents :
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N-methyl group at position 5
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3-methyl-2-butenyl (prenyl) group at position 9
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Table 1: Key NMR Data for this compound
Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Correlation (HMBC/NOESY) |
---|---|---|---|
1-COOCH₃ | 168.7 | 3.86 (s, 3H) | Coupling with aromatic H2/H8 |
5-NCH₃ | 33.2 | 3.12 (s, 3H) | NOE to 4-H and 6-H |
9-prenyl | 28.4 (C12) | 3.99 (d, J=7.2 Hz) | Linkage to C9 via C12 |
The structure was confirmed through:
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NOESY experiments : Spatial proximity between N-methyl protons and aromatic protons at positions 4 and 6
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HMBC correlations : Long-range couplings between prenyl methyl groups (δ 1.76 ppm) and C14 (δ 138.9 ppm)
Biosynthetic Reactions
This compound is biosynthesized through two critical enzymatic reactions:
Prenylation Reaction
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Substrates :
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5,10-Dihydrophenazine-1-carboxylic acid (dihydro-PCA)
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Dimethylallyl diphosphate (DMAPP)
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Mechanism :
N-Methylation
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Catalyst : S-adenosylmethionine-dependent methyltransferase (PpzM)
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Reaction Site : Nitrogen at position 5 of the phenazine core
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Genetic Basis : ppzM gene deletion abolishes N-methylation, producing unmethylated analogs
Enzymatic and Genetic Basis
The biosynthetic gene cluster (ppz) in Streptomyces anulatus includes:
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ppzA-G: Core phenazine synthesis (homologous to Pseudomonas phz operon)
Table 2: Impact of Gene Deletions on Production
Mutant Strain | This compound Yield | Phenotype |
---|---|---|
Wild-type | 165.5 ± 60 µmol/L | Normal |
ΔppzM | Undetectable | No methylation |
ΔppzP | 0.4 ± 0.2 µmol/L | No prenylation |
Comparative Analysis with Related Compounds
This compound differs from other phenazines by its:
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Unique prenylation pattern at C9 (vs C1 in endophenazine A)
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N-methylation at position 5 (absent in endophenazine C)
Table 3: Structural Comparison of Endophenazines
Compound | Molecular Formula | Key Substituents |
---|---|---|
Endophenazine A | C₁₈H₁₆N₂O₂ | Prenyl (C9), COOH (C1) |
This compound | C₁₉H₁₇N₃O₃ | Prenyl (C9), N-CH₃ (C5), COOCH₃ (C1) |
Endophenazine D | C₁₅H₁₂N₂O₄ | Glyoxylate ester (C1) |
Stability and Reactivity
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Endophenazine B structurally?
Methodological Answer: Use spectroscopic techniques such as ¹H/¹³C NMR to analyze aromatic and aliphatic proton signals, combined with high-resolution mass spectrometry (HRMS) to determine molecular formulas (e.g., C₁₈H₁₇N₂O₂ for Endophenazine A ). UV-Vis spectroscopy (e.g., absorption at 254 nm) aids in preliminary identification. Compare data with literature for validation .
Q. What experimental approaches are effective for isolating this compound from microbial sources?
Methodological Answer: Employ liquid-liquid extraction and chromatographic techniques (e.g., HPLC, TLC) on microbial cultures (e.g., Streptomyces spp.). Fractionate extracts based on polarity and screen for target compounds using bioactivity assays. Confirm purity via melting point analysis and spectral coherence .
Q. How can the bioactivity of this compound be evaluated in vitro?
Methodological Answer: Use cell viability assays (e.g., MTT) across diverse tumor cell lines. Calculate IC₅₀ values and compare selectivity ratios (e.g., thresholds: <4% = low selectivity, >20% = high selectivity). Normalize data against controls and account for batch variability .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data for this compound be resolved?
Methodological Answer: Conduct statistical validation (e.g., ANOVA, t-tests) to assess significance. Replicate experiments under standardized conditions (pH, temperature, cell passage number). Use sensitivity analysis to identify variables (e.g., cell line heterogeneity, solvent interference) contributing to discrepancies .
Q. What genetic and regulatory mechanisms govern this compound biosynthesis?
Methodological Answer: Perform gene knockout studies (e.g., using REDIRECT technology with apramycin resistance cassettes) to disrupt putative biosynthetic genes (e.g., ppzV, ppzY). Analyze metabolite profiles via LC-MS to confirm pathway disruptions. Use RNA-seq to identify co-regulated genes .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
Methodological Answer: Synthesize analogs with modifications to the phenazine core (e.g., prenylation, methylation) and evaluate bioactivity. Apply QSAR modeling to correlate structural features (e.g., logP, H-bond donors) with potency. Validate predictions using in vitro assays .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?
Methodological Answer: Use rodent models to assess absorption, distribution, and toxicity. Measure plasma concentrations via LC-MS/MS at timed intervals. For toxicity, monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine). Cross-validate results with human cell-derived organoids .
Q. How can researchers address ethical and reproducibility challenges in this compound studies?
Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document protocols in public repositories (e.g., Protocols.io ). For ethical compliance, ensure IRB approval for human-derived cell lines and transparent conflict-of-interest declarations .
Q. Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?
Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Use tools like GraphPad Prism for curve fitting. Report uncertainties (e.g., 95% confidence intervals) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .
Q. How should researchers design experiments to investigate this compound’s mechanism of action?
Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify dysregulated pathways. Validate targets via CRISPR interference or siRNA knockdown. Use molecular docking to predict interactions with putative targets (e.g., kinases) .
Q. Tables for Reference
Key Analytical Techniques | Application in this compound Research |
---|---|
HRMS | Molecular formula determination |
¹H NMR | Structural elucidation of aromatic substituents |
LC-MS/MS | Pharmacokinetic profiling in vivo |
RNA-seq | Biosynthetic pathway regulation analysis |
Eigenschaften
Molekularformel |
C19H18N2O3 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
CIWWONHFDUMHHK-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |
Kanonische SMILES |
CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |
Synonyme |
endophenazine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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